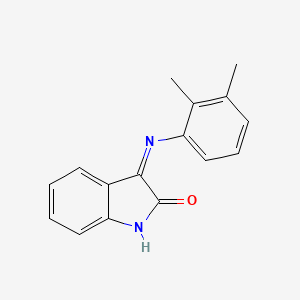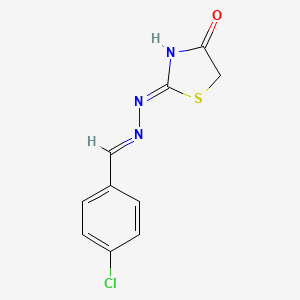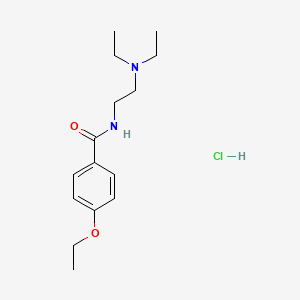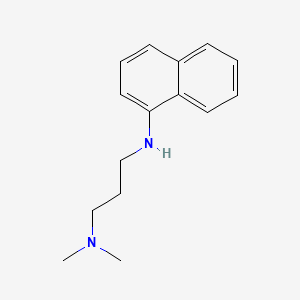
2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride, also known by its IUPAC name as Ethanol, 2-[(2,4-diaminophenyl)thio]-, hydrochloride (1:2) , has the molecular formula C₈H₁₂N₂OS·2HCl . It is a compound with interesting properties and applications in various fields .
Méthodes De Préparation
The synthetic routes for this compound involve the reaction of 2,4-diaminophenylthiol with ethylene oxide or ethylene chlorohydrin. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods typically follow similar principles, with optimization for yield and purity.
Analyse Des Réactions Chimiques
2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride can undergo several types of reactions:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: Reduction of the thioether group may occur under appropriate conditions.
Substitution: The amino groups can participate in substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Research on its potential therapeutic effects.
Industry: Possible use in materials science or catalysis.
Mécanisme D'action
The exact mechanism by which 2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, compounds containing thiol and amino groups are relevant. Similar compounds include cysteamine and cystamine, which share some structural features.
Propriétés
Numéro CAS |
81029-01-8 |
|---|---|
Formule moléculaire |
C8H14Cl2N2OS |
Poids moléculaire |
257.18 g/mol |
Nom IUPAC |
2-(2,4-diaminophenyl)sulfanylethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2OS.2ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;;/h1-2,5,11H,3-4,9-10H2;2*1H |
Clé InChI |
FGLFTUALBKOWFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)N)SCCO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)



![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)


